N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxybenzenesulfonyl)pyridazin-3-amine
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxybenzenesulfonyl)pyridazin-3-amine is a complex organic compound that features an indole moiety, a pyridazine ring, and a methoxybenzenesulfonyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities .
Mode of Action
Indole derivatives are known to interact with their targets and cause various changes . For instance, some indole derivatives have been reported to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
It is known that some indole derivatives can induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . These effects suggest that HMS3498F19 may have similar actions.
Action Environment
It is known that the biological activities of indole derivatives can be influenced by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxybenzenesulfonyl)pyridazin-3-amine involves multiple steps, typically starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy and sulfonyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxybenzenesulfonyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and can involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide, known for its role in regulating sleep-wake cycles.
Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxybenzenesulfonyl)pyridazin-3-amine is unique due to the presence of both the indole and pyridazine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxyphenyl)sulfonylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-29-16-3-6-18(7-4-16)31(27,28)22-10-9-21(25-26-22)23-12-11-15-14-24-20-8-5-17(30-2)13-19(15)20/h3-10,13-14,24H,11-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUKRECRNOYKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)NCCC3=CNC4=C3C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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